7-methoxy-2-pyrrolidin-1-yl-1H-quinazolin-4-one
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Overview
Description
7-methoxy-2-pyrrolidin-1-yl-1H-quinazolin-4-one is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 7-methoxy-2-pyrrolidin-1-yl-1H-quinazolin-4-one typically involves the cyclization of appropriate intermediates. One common synthetic route includes the reaction of 2-aminobenzamide with suitable aldehydes or ketones, followed by cyclization and subsequent functionalization to introduce the methoxy and pyrrolidinyl groups . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
7-methoxy-2-pyrrolidin-1-yl-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the quinazoline ring to a dihydroquinazoline derivative.
Scientific Research Applications
7-methoxy-2-pyrrolidin-1-yl-1H-quinazolin-4-one has been investigated for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of 7-methoxy-2-pyrrolidin-1-yl-1H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical biological pathways, such as those regulating cell growth and proliferation. Molecular docking studies have shown that this compound can bind to active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar compounds to 7-methoxy-2-pyrrolidin-1-yl-1H-quinazolin-4-one include other quinazoline derivatives like erlotinib, gefitinib, and lapatinib. These compounds also exhibit significant biological activities, particularly in cancer therapy. this compound is unique due to its specific functional groups, which may confer distinct biological properties and therapeutic potential .
Properties
Molecular Formula |
C13H15N3O2 |
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Molecular Weight |
245.28 g/mol |
IUPAC Name |
7-methoxy-2-pyrrolidin-1-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H15N3O2/c1-18-9-4-5-10-11(8-9)14-13(15-12(10)17)16-6-2-3-7-16/h4-5,8H,2-3,6-7H2,1H3,(H,14,15,17) |
InChI Key |
YZIFMEUJJJXPDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)NC(=N2)N3CCCC3 |
Origin of Product |
United States |
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